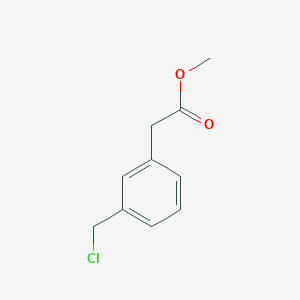

Methyl 2-(3-(chloromethyl)phenyl)acetate

Vue d'ensemble

Description

Methyl 2-(3-(chloromethyl)phenyl)acetate is an organic compound with the molecular formula C10H11ClO2 It is a methyl ester derivative of 2-(3-(chloromethyl)phenyl)acetic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(3-(chloromethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-(chloromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Another method involves the reaction of 3-(chloromethyl)benzyl chloride with methyl acetate in the presence of a base such as sodium hydroxide. This reaction also requires heating to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-(chloromethyl)phenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(3-(chloromethyl)phenyl)acetic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Hydrolysis: The primary products are 2-(3-(chloromethyl)phenyl)acetic acid and methanol.

Reduction: The major product is 2-(3-(chloromethyl)phenyl)methanol.

Applications De Recherche Scientifique

Methyl 2-(3-(chloromethyl)phenyl)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

Material Science: It is explored for its use in the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of methyl 2-(3-(chloromethyl)phenyl)acetate involves its reactivity due to the presence of the chloromethyl and ester functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can participate in hydrolysis and reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and medicinal chemistry.

Comparaison Avec Des Composés Similaires

Methyl 2-(3-(chloromethyl)phenyl)acetate can be compared with other similar compounds such as:

- Methyl 2-(2-(chloromethyl)phenyl)acetate

- Methyl 2-(4-(chloromethyl)phenyl)acetate

- Ethyl 2-(3-(chloromethyl)phenyl)acetate

These compounds share similar structural features but differ in the position of the chloromethyl group or the ester moiety

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Activité Biologique

Methyl 2-(3-(chloromethyl)phenyl)acetate is an organic compound with notable chemical properties that suggest potential biological activities. Its structure features a chloromethyl group attached to a phenyl ring and an ester functional group, making it a candidate for various applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Chemical Formula: C10H11ClO2

- Molecular Weight: 198.65 g/mol

- Functional Groups: Chloromethyl group, ester group

The chloromethyl group is particularly reactive, allowing for further chemical modifications that can lead to biologically active derivatives.

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of phenolic compounds with chloromethylating agents. The versatility of the chloromethyl group allows it to participate in nucleophilic substitutions, leading to various derivatives with potentially enhanced biological activities.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, chloromethyl derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study highlighted the antiproliferative effects of substituted phenyl compounds on various cancer cell lines, suggesting that this compound could possess similar properties due to its structural characteristics .

Antimicrobial Activity

The presence of halogenated groups in organic compounds often correlates with antimicrobial properties. Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The chloromethyl group can enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies

Case Study 1: Anticancer Activity

In a study investigating substituted phenyl compounds as tubulin inhibitors, this compound was synthesized and tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to known chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of halogenated phenyl acetates. This compound was included in a panel of compounds tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results, demonstrating significant inhibition zones in agar diffusion assays .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-chloromethyl)phenylacetate | C10H11ClO2 | Para-chloromethyl substitution |

| Ethyl 2-(4-chloromethyl)phenylacetate | C11H13ClO2 | Ethyl ester variant |

| Methyl 2-(bromomethyl)phenylacetate | C10H11BrO2 | Bromine instead of chlorine |

The positioning of the halogen (chlorine vs. bromine or para vs. ortho substitution) significantly influences the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(3-(chloromethyl)phenyl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 3-(chloromethyl)phenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of a pre-functionalized phenylacetate derivative (e.g., replacing a hydroxyl or bromine group with chloromethyl) is feasible. Evidence from related esters (e.g., Ethyl 4-(Chloromethyl)benzoate) suggests that anhydrous conditions and controlled temperatures (40–60°C) improve yields by minimizing hydrolysis of the chloromethyl group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ ~3.7 ppm (ester methyl group), δ ~4.6 ppm (chloromethyl -CH₂Cl), and aromatic protons between δ 7.2–7.5 ppm .

- HPLC-MS : Use a C18 column with a methanol/water gradient to confirm purity (>95%) and detect degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous compounds like Methyl (R)-2-(2-chlorophenyl)acetate) resolves bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound is classified as harmful (H302, H315) and irritant (H319, H335). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Waste containing chloromethyl groups must be treated as hazardous and disposed of via certified chemical waste services .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in subsequent substitution reactions?

- Mechanistic Insight : The chloromethyl (-CH₂Cl) group acts as a reactive site for nucleophilic substitution (e.g., with amines or thiols). Steric and electronic effects of the adjacent ester group can direct reactivity. For example, in analogs like 2-(chloromethyl)tetrahydrofuran, the chloromethyl group undergoes SN2 reactions with amines under mild conditions (room temperature, DMF solvent) .

- Experimental Design : Compare reaction rates with different nucleophiles (e.g., primary vs. secondary amines) and solvents (polar aprotic vs. protic). Monitor intermediates via LC-MS .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Degradation Pathways : The ester group is prone to hydrolysis under acidic or basic conditions, while the chloromethyl group may hydrolyze to a hydroxymethyl derivative. Accelerated stability studies (40°C, 75% RH) show ~10% degradation after 4 weeks in neutral buffers, but rapid decomposition occurs at pH <3 or >10 .

- Stabilization Strategies : Store the compound in anhydrous solvents (e.g., acetonitrile) at -20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. Can computational modeling predict the reactivity of this compound in drug intermediate synthesis?

- Methods :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to analyze electron density around the chloromethyl group.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, analogs like Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate have shown potential as enzyme inhibitors .

Q. How do structural analogs of this compound address contradictions in biological activity data?

- Case Study : Analog Methyl 2-(2-formylphenyl)acetate exhibits conflicting cytotoxicity results in cancer cell lines (e.g., IC50 variability in MCF-7 vs. HeLa). Resolution involves standardizing assay conditions (e.g., serum-free media, 48-hour exposure) and validating purity via orthogonal methods (NMR + HRMS) .

- Recommendation : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity .

Q. Data Contradictions and Resolution

Q. Why do synthesis yields vary significantly across literature reports for chloromethyl-containing esters?

- Root Cause : Differences in starting material purity (e.g., residual moisture in 3-(chloromethyl)phenylacetic acid) and reaction scales (microscale vs. bulk). For instance, Kanto Reagents’ catalog notes >95% purity for similar compounds, which is critical for reproducibility .

- Resolution : Replicate reactions using vendor-certified reagents (e.g., Aldrich® Market Select) and report detailed procedural parameters (e.g., stirring rate, inert gas purge) .

Propriétés

IUPAC Name |

methyl 2-[3-(chloromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWRXOVDRNSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.